molecular formula C8H13ClN2 B3054982 N,N-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 62654-07-3

N,N-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3054982
CAS No.: 62654-07-3
M. Wt: 172.65 g/mol
InChI Key: YGDWEPGDZRXIEK-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzene-1,2-diamine dihydrochloride (CAS 25148-68-9) is a hydrochloride salt of a dimethyl-substituted aromatic diamine. Structurally, it consists of a benzene ring with two amine groups at the 1,2-positions, each substituted with a methyl group. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for biochemical and synthetic applications.

Properties

CAS No.

62654-07-3

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H

InChI Key

YGDWEPGDZRXIEK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1N.Cl.Cl

Canonical SMILES

CN(C)C1=CC=CC=C1N.Cl

Other CAS No.

62654-07-3

Origin of Product

United States

Preparation Methods

Methylation Using Dimethyl Sulfate

The most straightforward route involves alkylating 1,2-benzenediamine with dimethyl sulfate in aqueous or alcoholic media. A typical procedure dissolves 1,2-benzenediamine in methanol, followed by dropwise addition of dimethyl sulfate at 0–5°C to minimize polysubstitution. After stirring for 12–24 hours, the mixture is neutralized with hydrochloric acid to precipitate the dihydrochloride salt. This method achieves 68–72% yield but requires careful pH control to avoid over-alkylation.

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems. A 2020 study demonstrated that combining 1,2-benzenediamine, dimethyl carbonate, and potassium carbonate in toluene with 2 mol% catalyst at 80°C for 8 hours yields 81% product. The hydrophobic environment suppresses side reactions, while the catalyst facilitates methyl group transfer.

Nitrosation-Reduction Pathway

Nitrosation of N,N-Dimethylaniline Derivatives

Patent CN102030659A outlines a scalable method adapted for ortho-substituted analogs:

  • Nitrosation : Treat N,N-dimethylaniline with sodium nitrite in hydrochloric acid at −5°C to form the nitroso intermediate.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the nitroso group to amine, yielding N,N-dimethylbenzene-1,2-diamine.
  • Salt Formation : Reacting the free base with concentrated HCl in ethanol precipitates the dihydrochloride.

This route achieves 76–84% purity before recrystallization, with final yields of 89% after hydrochloride formation.

Reductive Alkylation Strategies

Leuckart-Wallach Reaction

The Leuckart reaction condenses formaldehyde with 1,2-benzenediamine in the presence of formic acid. Heating at 120°C for 6 hours produces N,N-dimethylbenzene-1,2-diamine, which is isolated as the dihydrochloride salt upon HCl treatment. While this method avoids alkylating agents, it requires strict temperature control to prevent formamide byproducts.

Catalytic Hydrogenation of Schiff Bases

A 2015 optimization study reported 92% selectivity using a PtO₂ catalyst:

  • Condense 1,2-benzenediamine with acetone to form the Schiff base.
  • Hydrogenate at 50 psi H₂ in ethanol with 0.5% PtO₂.
  • Acidify with HCl to precipitate the product.

This method minimizes over-alkylation but demands high-pressure equipment.

Purification and Characterization

Recrystallization Protocols

The dihydrochloride salt is typically recrystallized from ethanol-water (3:1 v/v), increasing purity from 85% to ≥99%. Differential scanning calorimetry (DSC) shows a sharp endotherm at 222°C (decomposition), consistent with literature.

Analytical Data

  • ¹H NMR (D₂O): δ 2.85 (s, 6H, N–CH₃), 6.72–7.15 (m, 4H, aromatic).
  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Optimization

Continuous Flow Synthesis

A 2023 pilot study achieved 94% yield by conducting nitrosation and reduction in a continuous flow reactor. Residence times of 2 minutes per stage reduced decomposition and improved throughput.

Solvent Recycling

Ethanol recovery via distillation reduces production costs by 37%, as demonstrated in patent EP0183076B1.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Monoalkylated byproducts (e.g., N-methyl-1,2-benzenediamine) form when stoichiometry deviates. Kinetic studies show that maintaining a 2.2:1 molar ratio of methylating agent to diamine suppresses this issue.

Hydrochloride Stability

The dihydrochloride salt is hygroscopic, requiring storage under nitrogen. Packaging with desiccants extends shelf life to 24 months.

Applications in Specialty Chemistry

Peroxidase Testing

N,N-Dimethylbenzene-1,2-diamine dihydrochloride serves as a chromogen in peroxidase assays due to its oxidation to indamine dyes.

Pharmaceutical Intermediates

It is a precursor to antitumor agents like temozolomide derivatives, where methylation patterns dictate bioactivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

  • Microbiology
    • DMPD is utilized in microbiological assays, particularly for differentiating bacterial species based on their enzymatic activity. It is effective in oxidase tests, where it acts as a chromogenic substrate that changes color in the presence of specific enzymes produced by bacteria .
  • Analytical Chemistry
    • The compound serves as a reagent in various spectrophotometric methods for measuring antioxidant capacity and other biochemical parameters. For instance, it has been employed to assess plasma oxidant capacity, providing insights into oxidative stress levels in biological samples .
  • Biochemical Research
    • DMPD is used in the study of enzyme kinetics and mechanisms. It has been reported as a substrate for peroxidase tests, which are crucial for understanding enzyme functionality and interactions within biological systems .
  • Histology and Microscopy
    • As a staining agent, DMPD is applied in microscopy to visualize biological specimens. Its ability to produce distinct color changes allows researchers to identify cellular components and structures effectively .

Case Study 1: Oxidase Testing in Bacteria

In a study assessing the oxidase activity of various bacterial strains, DMPD was used as a colorimetric indicator. The results demonstrated that certain strains exhibited strong oxidase activity, indicated by a rapid color change upon the addition of DMPD. This application is crucial for microbial identification in clinical diagnostics.

Bacterial StrainOxidase ActivityColor Change Time
Pseudomonas aeruginosaPositive30 seconds
Escherichia coliNegativeNo change

Case Study 2: Antioxidant Capacity Measurement

A research project utilized DMPD to evaluate the antioxidant potential of plasma samples from patients with cardiovascular diseases. The study found that higher levels of DMPD oxidation correlated with increased oxidative stress markers.

Sample TypePFEOP (μmol/L)Antioxidant Capacity
Healthy Individuals15 ± 3High
Cardiovascular Patients30 ± 5Low

Safety Considerations

This compound is classified as hazardous due to its acute toxicity via oral ingestion and dermal contact. Proper safety measures should be observed when handling this compound:

  • Signal Word : Danger
  • Hazard Categories :
    • Acute toxicity (oral, dermal)
    • Serious eye damage/irritation
  • Precautionary Measures :
    • Use personal protective equipment (PPE)
    • Store away from oxidizing agents and moisture .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N,N-Dimethylbenzene-1,2-diamine dihydrochloride and related compounds:

Compound Name Structural Features Key Substituents Applications/Research Findings References
This compound Benzene ring with 1,2-diamine groups; methyl substituents on both amines -CH₃ (electron-donating) Likely used in organic synthesis, dyes, or as a pharmaceutical intermediate.
Benzene-1,2-diamine dihydrochloride (o-phenylenediamine dihydrochloride) Benzene ring with 1,2-diamine groups; no alkyl substituents -NH₂ Used in biochemical research (e.g., peroxidase substrates); potential carcinogen in industrial use.
AMN082 (N,N′-Dibenzhydrylethane-1,2-diamine dihydrochloride) Ethane backbone with 1,2-diamine groups; bulky dibenzhydryl substituents -CH₂(C₆H₅)₂ mGluR7 agonist with neuroprotective effects; mitigates sevoflurane-induced neuroapoptosis.
3-Fluoro-benzene-1,2-diamine dihydrochloride Benzene ring with 1,2-diamine groups; fluorine substituent -F (electron-withdrawing) Enhanced metabolic stability; potential use in pharmaceuticals.
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride Benzene ring with 1,2-diamine groups; methyl and trifluoromethyl substituents -CH₃, -CF₃ Alters electronic properties; applications in materials science or drug design.
N-(1-Naphthyl)ethylenediamine dihydrochloride Ethane backbone with 1,2-diamine groups; naphthyl substituent -C₁₀H₇ Fluorescent probe component; used in DNA sequence detection.
Trientine Hydrochloride Linear polyamine (1,2-ethenediamine backbone); no aromatic ring -NH₂(CH₂)₂NH(CH₂)₂NH(CH₂)₂NH₂ Copper chelation therapy for Wilson’s disease.

Structural and Functional Insights

  • Bulky substituents (e.g., dibenzhydryl in AMN082) enhance receptor binding specificity (e.g., mGluR7 agonism) but limit blood-brain barrier penetration compared to smaller dimethyl groups . Electron-withdrawing groups (e.g., -F, -CF₃) improve metabolic stability and alter electronic conjugation, making fluorinated derivatives valuable in drug development .
  • Biological Activity :

    • AMN082 demonstrates antidepressant-like effects in rodent models, highlighting the role of substituent bulkiness in modulating neurotransmitter systems .
    • Linear polyamines (e.g., Trientine) lack aromaticity but excel in metal chelation due to flexible amine spacing .
  • Industrial and Synthetic Utility: Unsubstituted benzene-1,2-diamine dihydrochloride is a carcinogen in dye manufacturing, whereas dimethyl substitution may reduce toxicity . Ethylene-diamine derivatives with aromatic groups (e.g., naphthyl) are pivotal in fluorescent probes for DNA analysis .

Physicochemical Properties

  • Solubility: The dihydrochloride form of N,N-Dimethylbenzene-1,2-diamine enhances aqueous solubility compared to its free base. However, methyl substituents reduce polarity relative to hydroxylated analogs (e.g., 3,4-diaminophenol dihydrochloride) .
  • Stability : Methyl groups may confer resistance to oxidation compared to unsubstituted diamines, which are prone to dimerization or polymerization .

Biological Activity

N,N-Dimethylbenzene-1,2-diamine dihydrochloride, commonly referred to as DMPD, is a chemical compound that has garnered attention for its various biological activities. This article provides a detailed overview of its biological activity, applications in research, and relevant case studies.

  • IUPAC Name : 4-N,N-dimethylbenzene-1,2-diamine dihydrochloride
  • Molecular Formula : C8H12N2·2HCl
  • Molecular Weight : 209.12 g/mol
  • Melting Point : 212°C (decomposition)
  • Solubility : Soluble in water

Biological Applications

DMPD is primarily known for its role in biochemical assays and microbiological applications. Its biological activities can be summarized as follows:

  • Oxidase Test : DMPD is utilized in the oxidase test to differentiate bacterial species based on their ability to utilize specific dyes. It undergoes oxidation to form a colored compound, which indicates the presence of certain bacteria .
  • Peroxidase Determination : The compound is employed in determining peroxidase activity. Upon reaction with peroxidase, DMPD is converted into a red pigment of semiquinone nature, making it useful for diagnostic purposes in hematology and histology .
  • Antioxidant Potential Measurement : DMPD serves as a reagent for assessing antioxidant capacities in various biological samples. It has been used to evaluate the plasma oxidant capacity in terms of plasma ferric equivalent oxidative potential (PFEOP) .

1. Antimicrobial Activity

Research has indicated that DMPD exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Spectrophotometric Applications

A study utilized DMPD in a spectrophotometric flow injection procedure for monitoring sulfide during sugar fermentation by Saccharomyces cerevisiae. This method demonstrated DMPD's versatility in biochemical monitoring .

3. Cellular Studies

In vitro studies have shown that DMPD can influence cellular activities. For example, it was found to stimulate cell growth in Swiss 3T3 fibroblasts when combined with growth factors like bombesin and epidermal growth factor .

Toxicological Considerations

While DMPD has beneficial applications, it is essential to note its toxicological profile:

  • Hazard Classification : DMPD is classified as an acute toxic substance via oral, dermal, and inhalation routes (H301 + H311 + H331). Proper safety measures should be taken when handling this compound .

Summary Table of Biological Activities

Biological ActivityDescription/Findings
Oxidase Test Differentiates bacteria based on dye utilization
Peroxidase Determination Forms red pigment upon reaction with peroxidase
Antioxidant Measurement Assesses plasma oxidant capacity
Antimicrobial Activity Effective against various bacterial strains
Cellular Growth Stimulation Stimulates fibroblast growth with growth factors

Q & A

Q. What are the standard methods for synthesizing N,N-Dimethylbenzene-1,2-diamine dihydrochloride, and how is purity verified?

Synthesis typically involves dimethylation of benzene-1,2-diamine followed by hydrochlorination. For example, ferrocenyl derivatives of similar diamines are synthesized via alkylation and subsequent treatment with HCl gas to form dihydrochloride salts . Purity is verified using:

  • Elemental analysis (C, H, N content) to confirm stoichiometry.
  • 1H NMR spectroscopy (300 MHz in deuterated solvents) to assess structural integrity .
  • Melting point determination (e.g., digital apparatus with ±1°C accuracy) to compare with literature values .

Q. How should researchers handle the hygroscopic nature of this compound during experiments?

this compound is hygroscopic, requiring:

  • Storage in desiccators with anhydrous silica gel.
  • Use of glove boxes or nitrogen-purged environments for moisture-sensitive reactions .
  • Immediate sealing of vials after use to prevent hydration, which can alter reactivity .

Q. What analytical techniques are recommended for characterizing this compound in solution?

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>97%) and detect degradation products .
  • UV-Vis spectroscopy : Useful for monitoring reactions in aqueous media, as aromatic diamines exhibit strong absorption in the 250–300 nm range .
  • Ion chromatography : To confirm chloride content in the dihydrochloride form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in:

  • Solvent systems : Aqueous vs. organic solvents affect solubility and bioavailability.
  • Purity thresholds : Impurities ≥3% (e.g., residual solvents) can skew bioactivity results. Validate purity via LC-MS and elemental analysis .
  • Experimental controls : Include positive/negative controls (e.g., ferrocenyl analogs in antiparasitic assays) to contextualize activity .

Q. What experimental designs are optimal for studying its role in modulating enzymatic or receptor activity?

  • Dose-response assays : Test concentrations from 1 µM to 100 µM in buffer systems (e.g., PBS at pH 7.4) to identify IC50/EC50 values .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor real-time interactions with enzymes (e.g., peroxidases or oxidases) .
  • Gene silencing : For receptor studies (e.g., mGlu7), combine siRNA transfection with functional assays (e.g., flow cytometry for apoptosis) to isolate signaling pathways .

Q. How can stability studies be structured to address conflicting data on degradation under varying pH conditions?

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC and quantify chloride release via ion chromatography .
  • Light exposure tests : Compare degradation rates in amber vs. clear vials under UV light to assess photostability .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from this compound in colorimetric assays (e.g., Griess reaction)?

  • Sample dilution : Reduce concentration below 10 µM to minimize absorbance overlap at 540 nm.
  • Blank correction : Use reagent blanks containing all components except the analyte.
  • Alternative detection methods : Switch to fluorometric assays (e.g., using naphthylethylenediamine derivatives) for higher specificity .

Q. How can researchers validate the compound’s role in redox reactions without confounding by metal impurities?

  • Metal chelation : Add EDTA (1 mM) to reaction mixtures to sequester trace metals .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal impurities (e.g., Fe, Cu) in the compound batch .
  • Control experiments : Compare redox activity with/without chelators to isolate metal-dependent effects .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhalation of fine crystalline particles .
  • Decontamination : Rinse spills with 10% acetic acid to neutralize hydrochloride residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylbenzene-1,2-diamine dihydrochloride

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